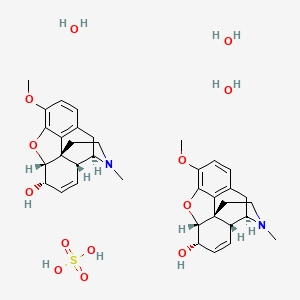
4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE is a synthetic organic compound known for its unique chemical properties and applications. It is characterized by the presence of a pyridylazo group, which is a functional group containing a pyridine ring bonded to an azo group. The compound is often used in analytical chemistry due to its ability to form complexes with various metal ions, making it useful in colorimetric analysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE typically involves the following steps:
Diazotization: The starting material, 3,5-dibromo-2-aminopyridine, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-ethyl-N-(3-sulfopropyl)aniline in an alkaline medium to form the desired azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using recrystallization or chromatography techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridylazo derivatives.
科学的研究の応用
4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE has several scientific research applications:
Analytical Chemistry: Used as a reagent for colorimetric analysis of metal ions such as cobalt and cadmium.
Biological Studies: Employed in studies involving enzyme inhibition and protein binding.
Medical Research: Investigated for its potential use in diagnostic assays and therapeutic applications.
Industrial Applications: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用機序
The mechanism of action of 4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE involves its ability to form stable complexes with metal ions. The pyridylazo group acts as a chelating agent, binding to metal ions through nitrogen atoms. This complexation alters the electronic properties of the compound, leading to a color change that can be measured spectrophotometrically. The molecular targets include metal ions such as cobalt and cadmium, and the pathways involved are primarily related to metal ion coordination chemistry.
類似化合物との比較
Similar Compounds
- 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol
- 2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol
Uniqueness
4-(3,5-DIBROMO-2-PYRIDYLAZO)-N-ETHYL-N-(3-SULFOPROPYL)ANILINE, MONOSODIUM SALT, MONOHYDRATE is unique due to its specific substitution pattern on the pyridine ring and the presence of both ethyl and sulfopropyl groups. This combination enhances its solubility and stability, making it particularly effective in colorimetric analysis compared to other similar compounds.
特性
分子式 |
C16H18Br2N4O3S |
|---|---|
分子量 |
506.2 g/mol |
IUPAC名 |
3-[4-[(3,5-dibromopyridin-2-yl)diazenyl]-N-ethylanilino]propane-1-sulfonic acid |
InChI |
InChI=1S/C16H18Br2N4O3S/c1-2-22(8-3-9-26(23,24)25)14-6-4-13(5-7-14)20-21-16-15(18)10-12(17)11-19-16/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25) |
InChIキー |
DQANXBWQUCOGLQ-UHFFFAOYSA-N |
正規SMILES |
CCN(CCCS(=O)(=O)O)C1=CC=C(C=C1)N=NC2=C(C=C(C=N2)Br)Br |
同義語 |
4-(3,5-dibromo-2-pyridylazo)-N-ethyl-N-sulfopropylaniline DiBr-PAESA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![17-(Cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B1257427.png)




![(2E,4E)-N-(2'-Hydroxy-6-oxospiro[4,8-dioxatricyclo[5.1.0.03,5]octane-2,5'-oxolane]-3'-yl)-4,6-dimethyldodeca-2,4-dienamide](/img/structure/B1257438.png)

![(1S,3R,4R,6S,8S,9S,10S,13R,14R,16R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B1257443.png)




